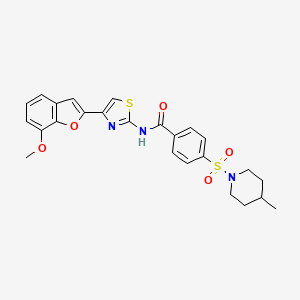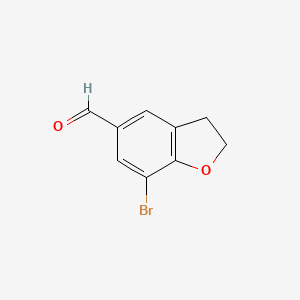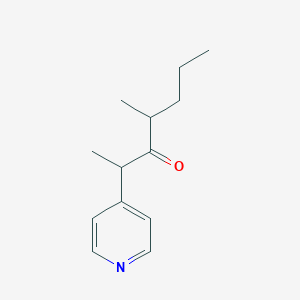
4-Methyl-2-(pyridin-4-yl)heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(pyridin-4-yl)heptan-3-one, also known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a stimulant drug that has gained popularity in the research community due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
Understanding Receptor Occupancy in Anxiety and Mood Disorders
The compound 4-Methyl-2-(pyridin-4-yl)heptan-3-one is structurally similar to 5-Hydroxytryptamine(1A) (5-HT(1A)) receptor antagonists, which are crucial in the pathophysiology and treatment of anxiety and depression. Research on compounds like 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530), which is structurally related to this compound, suggests potential applications in treating anxiety and mood disorders. Positron emission tomography (PET) studies have shown that these compounds exhibit dose-dependent receptor occupancy, correlating with plasma levels, indicating their potential therapeutic efficacy in mental health treatments (Rabiner et al., 2002).
Insights into HIV-1 Protease Inhibition
Compounds structurally similar to this compound, such as L-735,524, have shown significant potential as HIV-1 protease inhibitors. These compounds undergo extensive metabolism, and their metabolites have been identified and characterized, providing critical insights into the metabolic pathways and potential therapeutic applications in HIV treatment (Balani et al., 1995).
Exploration of Neurotoxic Insecticide Exposure
Research on the exposure of children to neurotoxic insecticides, specifically organophosphorus (OP) and pyrethroid (PYR) compounds, has shed light on the widespread chronic exposure and its potential developmental impacts. Compounds like this compound can serve as analytical standards or references in studies assessing exposure levels and risks associated with these insecticides (Babina et al., 2012).
Understanding Carcinogen Metabolism in Smokers
Research involving compounds like 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which share structural similarities with this compound, has contributed to understanding the extensive metabolic activation of tobacco-specific carcinogens in smokers. Such studies are crucial for evaluating cancer risk and developing strategies for cancer prevention (Stepanov et al., 2008).
Propriétés
IUPAC Name |
4-methyl-2-pyridin-4-ylheptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-10(2)13(15)11(3)12-6-8-14-9-7-12/h6-11H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXAOUUPLXHGHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C(C)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
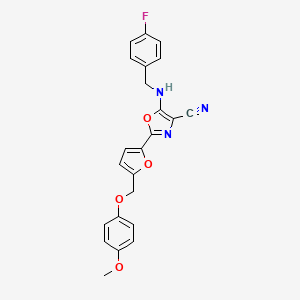

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)
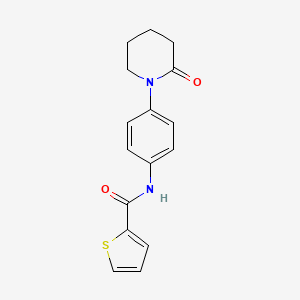
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)



